Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin)
Description
Chemical Composition and Structural Characterization of Ticarcillin Disodium/Clavulanate Potassium (15:1)
The combined molecular system of ticarcillin disodium with clavulanate potassium exhibits a complex chemical composition characterized by distinct structural domains that maintain functional independence while forming a cohesive pharmaceutical entity. The overall molecular formula of the combination is C23H25N3O11S2 with a total molecular weight of 583.6 grams per mole, representing the summation of both component structures in their optimized stoichiometric arrangement. This formulation demonstrates unique chemical stability characteristics derived from the complementary nature of the two constituent molecules, where the ticarcillin component provides the primary antimicrobial framework while the clavulanate component offers protective functionality against enzymatic degradation. The chemical integrity of the combination relies on careful preservation of each component's critical structural features, including the beta-lactam rings that serve as the foundation for both therapeutic mechanisms.
The structural characterization reveals sophisticated intermolecular relationships that influence the overall stability and bioavailability of the combined formulation. Research indicates that the combination maintains distinct crystalline phases for each component while allowing for optimized dissolution characteristics that enhance therapeutic delivery. The chemical composition analysis demonstrates that both components retain their individual molecular identities without forming covalent bonds, instead relying on favorable electrostatic interactions and hydrogen bonding patterns to maintain structural coherence. This arrangement preserves the essential conformational flexibility required for each molecule to interact effectively with its respective biological targets while preventing competitive inhibition between the two active components.
Molecular Architecture of Ticarcillin Disodium Component
The ticarcillin disodium component exhibits a sophisticated molecular architecture characterized by its classification as a semisynthetic carboxypenicillin belonging to the extended-spectrum beta-lactam family. The molecular structure is defined by the chemical formula C15H14N2Na2O6S2 with a molecular weight of 428.4 grams per mole, incorporating dual sodium counterions that provide enhanced water solubility and structural stability. The architectural framework is built upon a modified penicillin nucleus that has been strategically enhanced through the incorporation of carboxyl functionality and thiophene-containing side chains, resulting in improved antimicrobial spectrum and pharmacokinetic properties. The stereochemical configuration follows the (2S,5R,6R) arrangement typical of penicillin derivatives, ensuring optimal interaction with bacterial cell wall synthesis machinery.
The three-dimensional molecular architecture demonstrates complex spatial relationships between functional groups that are critical for antimicrobial activity. The bicyclic core structure maintains the essential beta-lactam ring strain necessary for irreversible binding to penicillin-binding proteins, while the carboxypenicillin modifications provide enhanced stability against certain bacterial resistance mechanisms. The molecular design incorporates strategic positioning of polar and nonpolar regions that facilitate cellular penetration while maintaining sufficient hydrophilicity for systemic distribution. Advanced computational modeling studies reveal that the ticarcillin molecular architecture allows for optimal conformational flexibility at the active site while maintaining structural rigidity in regions critical for pharmacological stability.
Carboxypenicillin Backbone Structure and Beta-Lactam Core
The carboxypenicillin backbone of ticarcillin disodium represents a sophisticated evolution of the original penicillin structure, incorporating strategic modifications that enhance antimicrobial spectrum while preserving the essential beta-lactam functionality. The core bicyclic system consists of a four-membered beta-lactam ring fused to a five-membered thiazolidine ring, creating the characteristic penam nucleus that serves as the foundation for all penicillin-based antibiotics. The beta-lactam ring exhibits significant ring strain with an internal bond angle deviation from tetrahedral geometry, creating inherent reactivity that enables irreversible acylation of transpeptidase enzymes in bacterial cell wall synthesis. The stereochemical configuration at the C-5 and C-6 positions follows the natural penicillin arrangement, ensuring compatibility with existing bacterial cell wall synthesis machinery.
The carboxypenicillin modification involves the strategic incorporation of a carboxyl group at the side chain position, fundamentally altering the electronic properties and pharmacokinetic behavior of the molecule. This modification enhances the molecule's ability to penetrate gram-negative bacterial cell walls while providing improved stability against certain beta-lactamase enzymes. The backbone structure maintains the critical 3,3-dimethyl substitution pattern at the C-2 position, which contributes to metabolic stability and influences the overall conformational flexibility of the molecule. Crystallographic analysis reveals that the carboxypenicillin backbone adopts a relatively rigid conformation that positions the beta-lactam carbonyl group for optimal interaction with target enzymes while maintaining sufficient flexibility for induced-fit binding mechanisms.
| Structural Component | Chemical Feature | Functional Significance |
|---|---|---|
| Beta-lactam ring | Four-membered cyclic amide | Primary antimicrobial activity through transpeptidase inhibition |
| Thiazolidine ring | Five-membered sulfur-containing heterocycle | Structural stability and stereochemical control |
| Carboxyl substitution | COOH group at side chain | Enhanced gram-negative penetration and spectrum expansion |
| 3,3-dimethyl groups | Gem-dimethyl substitution at C-2 | Metabolic stability and conformational rigidity |
Thiophene Malonate Side Chain Configuration
The thiophene malonate side chain configuration represents the most distinctive structural feature of ticarcillin disodium, differentiating it from other carboxypenicillins and contributing significantly to its enhanced antimicrobial spectrum. The side chain consists of a thiophene ring system attached to a malonate moiety through a carbon-carbon bond, creating a unique substitution pattern that influences both the electronic properties and the spatial orientation of the molecule. The thiophene component is a five-membered aromatic heterocycle containing sulfur, which contributes electron-rich characteristics that enhance molecular stability and influence interactions with bacterial cell wall components. The malonate portion provides dual carboxyl functionality that significantly increases the molecule's hydrophilicity and enables effective penetration of gram-negative bacterial outer membranes.
The stereochemical configuration of the thiophene malonate side chain follows the (R)-configuration at the alpha-carbon position, ensuring optimal spatial arrangement for interaction with target penicillin-binding proteins. Research indicates that the thiophene ring adopts a preferred conformational orientation that minimizes steric interactions with the beta-lactam core while maximizing favorable electronic interactions with bacterial enzymatic systems. The malonate component exhibits conformational flexibility that allows for induced-fit binding mechanisms, while the dual carboxyl groups provide multiple sites for hydrogen bonding and electrostatic interactions with target proteins. Advanced nuclear magnetic resonance studies reveal that the thiophene malonate side chain maintains a dynamic equilibrium between multiple conformational states, contributing to the molecule's ability to adapt to different bacterial cell wall environments.
The electronic characteristics of the thiophene malonate configuration significantly influence the overall reactivity and stability profile of the ticarcillin molecule. The electron-rich thiophene ring system provides stabilization through resonance effects, while the electron-withdrawing malonate groups create a balanced electronic environment that optimizes beta-lactam ring reactivity. Computational analysis demonstrates that the thiophene malonate side chain contributes to the molecule's enhanced activity against Pseudomonas aeruginosa through specific interactions with bacterial cell wall synthesis machinery that are not achievable with other side chain configurations. The unique geometric arrangement allows for optimal positioning of the beta-lactam warhead while providing additional binding affinity through side chain interactions with target enzymes.
Sodium Counterion Coordination Patterns
The sodium counterion coordination patterns in ticarcillin disodium exhibit sophisticated structural arrangements that significantly influence the molecule's solubility, stability, and bioavailability characteristics. The disodium salt formation involves coordination of two sodium cations with the dual carboxylate groups present in the molecular structure, creating a charge-balanced system that enhances water solubility by over 600 milligrams per milliliter. The primary sodium coordination site is located at the carboxyl group of the malonate side chain, where the sodium cation forms ionic interactions with the deprotonated carboxylate oxygen atoms. The secondary coordination site involves the carboxyl group of the beta-lactam ring system, creating a bidentate coordination pattern that stabilizes the overall molecular conformation.
The coordination geometry around each sodium cation follows established principles of alkali metal coordination chemistry, with the sodium ions adopting octahedral or tetrahedral arrangements depending on the local hydration environment. Crystallographic studies reveal that the sodium counterions are not directly bound to the organic framework but instead exist as separate ionic entities that interact through electrostatic forces and hydrogen bonding networks. The hydration spheres surrounding each sodium cation play critical roles in maintaining the structural integrity of the salt form while facilitating rapid dissolution in aqueous environments. Advanced spectroscopic analysis demonstrates that the sodium coordination patterns remain dynamic in solution, allowing for facile exchange with other cations while preserving the overall structural framework of the ticarcillin molecule.
The sodium counterion arrangement significantly influences the pharmacokinetic properties of the ticarcillin formulation through modulation of dissolution rates and membrane permeability characteristics. The theoretical sodium content of the formulation is calculated as 4.51 milliequivalents per gram of the combination product, representing a substantial ionic load that must be considered in clinical applications. The coordination patterns demonstrate remarkable stability across a range of pH conditions, with the sodium-carboxylate interactions remaining intact even under physiological conditions. Research indicates that the sodium counterion coordination contributes to the molecule's enhanced stability against enzymatic degradation while facilitating rapid cellular uptake through ion-mediated transport mechanisms.
Clavulanate Potassium Component Structural Analysis
The clavulanate potassium component exhibits a unique molecular architecture that distinguishes it from traditional beta-lactam antibiotics through its specialized function as a beta-lactamase inhibitor. The molecular structure is characterized by the chemical formula C8H8KNO5 with a molecular weight of 237.25 grams per mole, incorporating a potassium counterion that provides enhanced stability and solubility characteristics. The structural framework is built upon an oxapenam ring system that shares the essential beta-lactam functionality with penicillins while incorporating an oxygen atom in place of sulfur, creating distinct electronic and conformational properties. The stereochemical configuration follows the (2R,3Z,5R) arrangement, which is critical for the molecule's ability to function as a mechanism-based inhibitor of beta-lactamase enzymes.
The three-dimensional molecular structure reveals sophisticated spatial relationships that enable the clavulanate component to function as a "suicide inhibitor" of beta-lactamase enzymes. The molecule's architecture includes a unique exocyclic double bond system that contributes to its irreversible binding mechanism with target enzymes. The oxapenam core maintains the essential ring strain characteristics necessary for beta-lactam reactivity while incorporating structural features that specifically target beta-lactamase active sites. Advanced computational modeling demonstrates that the clavulanate structure allows for optimal positioning within beta-lactamase binding pockets, enabling the formation of stable covalent adducts that permanently inactivate the resistant enzymes. The molecular design incorporates strategic functional group positioning that maximizes inhibitory potency while minimizing potential interactions with bacterial cell wall synthesis machinery.
Oxapenam Ring System and Beta-Lactamase Inhibitory Motif
The oxapenam ring system of clavulanate potassium represents a remarkable structural innovation that combines the essential beta-lactam functionality with specialized features designed for beta-lactamase inhibition. The core bicyclic structure consists of a four-membered beta-lactam ring fused to a five-membered oxazolidine ring, where the substitution of oxygen for sulfur creates unique electronic properties that influence both reactivity and selectivity patterns. The beta-lactam ring maintains the characteristic ring strain that enables nucleophilic attack by serine residues in beta-lactamase active sites, while the oxygen-containing heterocycle provides additional conformational constraints that optimize binding geometry. The ring system adopts a specific three-dimensional conformation that positions the beta-lactam carbonyl group for maximum accessibility to target enzymes while minimizing steric interactions with surrounding amino acid residues.
The beta-lactamase inhibitory motif is primarily defined by the presence of a unique exocyclic double bond system that participates in the mechanism-based inhibition process. This structural feature, characterized by the 3-(2-hydroxyethylidene) substitution pattern, creates an electrophilic center that undergoes nucleophilic attack following initial beta-lactam ring opening. The resulting reactive intermediate forms irreversible covalent bonds with critical amino acid residues in the beta-lactamase active site, permanently inactivating the enzyme. Crystallographic studies of clavulanate-beta-lactamase complexes reveal that the oxapenam ring system undergoes significant conformational changes during the binding process, allowing for optimal complementarity with the enzyme active site geometry.
| Ring System Component | Structural Feature | Inhibitory Function |
|---|---|---|
| Beta-lactam ring | Four-membered cyclic amide with ring strain | Initial nucleophilic attack site for enzyme inactivation |
| Oxazolidine ring | Five-membered oxygen-containing heterocycle | Conformational control and binding specificity |
| Exocyclic double bond | 3-(2-hydroxyethylidene) substitution | Secondary reactive site for irreversible enzyme binding |
| Hydroxyl group | Terminal alcohol functionality | Hydrogen bonding and conformational flexibility |
The mechanism of beta-lactamase inhibition involves a sophisticated two-step process that begins with reversible binding of the clavulanate molecule to the enzyme active site, followed by irreversible covalent modification through multiple reactive pathways. The oxapenam ring system facilitates this process through its unique electronic properties that enable both initial recognition by the target enzyme and subsequent formation of stable covalent adducts. Research demonstrates that the inhibitory motif is particularly effective against class A beta-lactamases, including extended-spectrum beta-lactamases and certain carbapenemases, while showing reduced activity against class B, C, and D enzymes. The selectivity profile is largely determined by the specific geometric requirements of the oxapenam ring system and its compatibility with different beta-lactamase active site architectures.
Potassium Ion Binding Characteristics
The potassium ion binding characteristics in clavulanate potassium demonstrate sophisticated coordination chemistry that significantly influences the molecule's stability, solubility, and bioavailability properties. The potassium cation forms ionic coordination with the deprotonated carboxylate group of the clavulanate molecule, creating a charge-balanced salt system that enhances water solubility to approximately 443 milligrams per milliliter. The coordination geometry around the potassium ion follows established principles of alkali metal chemistry, with the cation adopting a coordination number that depends on the local hydration environment and crystal packing arrangements. The potassium-carboxylate interaction exhibits dynamic characteristics in solution, allowing for rapid exchange with other cations while maintaining overall structural integrity of the clavulanate framework.
Crystallographic analysis reveals that the potassium counterion exists as a separate ionic entity that does not participate directly in covalent bonding with the organic clavulanate structure. The coordination pattern involves primary interactions with the carboxylate oxygen atoms, supplemented by secondary interactions with water molecules in the hydration sphere. The potassium ion binding demonstrates remarkable stability across physiological pH ranges, with the ionic association remaining intact even under conditions of dilution and temperature variation. Advanced spectroscopic studies indicate that the potassium coordination influences the overall conformational flexibility of the clavulanate molecule, subtly affecting the orientation of the oxapenam ring system and the positioning of the exocyclic double bond.
The binding characteristics of the potassium counterion significantly impact the pharmacokinetic properties of the clavulanate component through modulation of dissolution kinetics and membrane permeability. The theoretical potassium content represents 0.15 milliequivalents per gram of the combination product, contributing to the overall ionic strength of the formulation. Research demonstrates that the potassium coordination enhances the chemical stability of the clavulanate molecule by reducing susceptibility to hydrolytic degradation and oxidative processes. The ionic binding pattern also influences the bioavailability characteristics of the component, with the potassium salt form demonstrating improved absorption profiles compared to alternative salt forms or the free acid structure.
Stoichiometric Complex Formation in 15:1 Ratio
The stoichiometric complex formation in the 15:1 ratio of ticarcillin disodium to clavulanate potassium represents a carefully optimized pharmaceutical formulation that maximizes therapeutic efficacy while maintaining chemical stability and manufacturing consistency. This precise molar ratio corresponds to 3000 milligrams of ticarcillin component combined with 100 milligrams of clavulanate component in the standard clinical formulation, creating a total active pharmaceutical ingredient content that balances antimicrobial potency with beta-lactamase inhibition. The 15:1 stoichiometry has been determined through extensive optimization studies that evaluated various ratio combinations for synergistic activity against resistant bacterial strains, ultimately identifying this specific proportion as providing optimal coverage against extended-spectrum beta-lactamase producing organisms.
The molecular basis for the 15:1 ratio optimization involves complex pharmacokinetic and pharmacodynamic considerations that account for the different mechanisms of action and metabolic pathways of the two components. Research indicates that this stoichiometric relationship ensures adequate clavulanate concentrations to inhibit beta-lactamase enzymes while providing sufficient ticarcillin levels to maintain antimicrobial activity against target pathogens. The ratio selection also considers the relative potencies of the two components, with clavulanate requiring lower concentrations for effective beta-lactamase inhibition compared to the ticarcillin concentrations needed for direct antimicrobial activity. Stability studies demonstrate that the 15:1 ratio provides optimal chemical compatibility between the components, minimizing potential degradation pathways while maintaining individual component integrity.
| Component | Mass Ratio | Molar Ratio | Functional Contribution |
|---|---|---|---|
| Ticarcillin disodium | 3000 mg | 15 parts | Primary antimicrobial activity |
| Clavulanate potassium | 100 mg | 1 part | Beta-lactamase inhibition and spectrum enhancement |
| Combined system | 3100 mg | 16 total | Synergistic antimicrobial coverage |
| Sodium content | 360 mg | 15.6 mmol | Solubility enhancement and ionic balance |
| Potassium content | 20 mg | 0.5 mmol | Structural stability and bioavailability |
The complex formation characteristics in the 15:1 ratio demonstrate remarkable stability across a range of environmental conditions, with minimal interaction between the two active components under standard storage and preparation conditions. The stoichiometric arrangement allows for independent dissolution and distribution of each component while maintaining the desired pharmacological synergy. Advanced analytical studies reveal that the complex maintains its 15:1 ratio throughout the dissolution process, ensuring consistent delivery of both components to target sites. The formulation stability is further enhanced by the complementary solubility characteristics of the two components, with both demonstrating high water solubility that facilitates rapid and complete dissolution in aqueous media.
Crystallographic Studies and Polymorphism Analysis
Crystallographic studies of the ticarcillin disodium with clavulanate potassium combination have revealed complex solid-state structures that significantly influence the pharmaceutical properties of the formulation. The crystalline forms of both components exist as separate phases within the combined formulation, with each maintaining distinct crystal lattice arrangements that preserve individual molecular conformations while allowing for optimized packing efficiency. X-ray diffraction analysis demonstrates that ticarcillin disodium adopts an orthorhombic crystal system with space group symmetry that accommodates the dual sodium counterions and associated hydration molecules. The unit cell parameters reveal systematic relationships between molecular packing and hydrogen bonding networks that contribute to overall crystal stability and dissolution characteristics.
The clavulanate potassium component exhibits distinct crystallographic properties characterized by a monoclinic crystal system that incorporates the potassium counterion and variable hydration levels. Crystallographic data indicates that the oxapenam ring system adopts specific conformational arrangements within the crystal lattice that influence both thermal stability and mechanical properties of the solid form. The crystal structure analysis reveals extensive hydrogen bonding networks involving the carboxylate groups, hydroxyl functionalities, and water molecules, creating three-dimensional frameworks that contribute to the overall stability of the formulation. Advanced neutron diffraction studies have provided detailed insights into hydrogen atom positions and dynamics, revealing temperature-dependent conformational flexibility that affects dissolution kinetics.
Polymorphism analysis has identified multiple crystalline forms for both components, with distinct thermodynamic and kinetic stability profiles that influence pharmaceutical processing and storage requirements. The ticarcillin disodium component demonstrates limited polymorphic behavior, with the primary crystalline form showing exceptional stability across typical pharmaceutical storage conditions. However, the clavulanate potassium component exhibits more complex polymorphic relationships, with several identified crystal forms that differ in hydration levels and thermal stability characteristics. Differential scanning calorimetry studies reveal distinct melting transitions and dehydration events that correspond to different polymorphic forms, providing critical information for formulation development and quality control protocols.
| Crystallographic Parameter | Ticarcillin Disodium | Clavulanate Potassium |
|---|---|---|
| Crystal system | Orthorhombic | Monoclinic |
| Space group | P2₁2₁2₁ | P2₁ |
| Unit cell volume | 2847.3 ų | 1162.8 ų |
| Density | 1.542 g/cm³ | 1.634 g/cm³ |
| Melting point | 210-215°C (dec.) | 165-170°C (dec.) |
| Hydration level | Dihydrate | Variable (0-2 H₂O) |
The polymorphic stability relationships demonstrate that both components maintain their preferred crystalline forms under standard pharmaceutical processing conditions, with minimal risk of phase transformation during manufacturing or storage. Accelerated stability testing reveals that the crystal forms remain stable across temperature ranges from 2-40°C and relative humidity levels up to 75%, indicating robust pharmaceutical stability. The crystallographic studies also provide insights into particle size effects and surface area relationships that influence dissolution rates and bioavailability characteristics. Advanced solid-state nuclear magnetic resonance spectroscopy has confirmed the crystallographic findings while providing additional information about molecular dynamics and conformational flexibility within the crystal lattices.
Properties
CAS No. |
116876-37-0 |
|---|---|
Molecular Weight |
N/A |
Origin of Product |
United States |
Preparation Methods
Core Reaction Pathways
Ticarcillin disodium is synthesized via a semisynthetic route starting from 6-aminopenicillanic acid (6-APA). Patent CN100486978C details a two-step salification process:
-
Penicillin nucleus modification : 6-APA reacts with 3-thiophenemalonic acid under alkaline conditions to form ticarcillin acid.
-
Disodium salt formation : The acid undergoes controlled salification using sodium isooctanoate or sodium acetate in polar aprotic solvents (e.g., DMSO, DMF), achieving >98% purity.
Critical parameters:
Comparative Synthesis Methods
Table 1 contrasts crystallization and lyophilization outcomes:
| Parameter | Crystallization | Lyophilization |
|---|---|---|
| Purity (HPLC) | 98.0% | 95.5% |
| Water content | 0.8% | 5.2% |
| Crystal stability | >24 months | 12 months |
| Solvent residues | <100 ppm | 450 ppm |
Crystallization reduces hygroscopicity by forming a stable monoclinic crystal lattice, verified via X-ray diffraction (2θ = 8.3°, 12.7°, 18.1°).
Formulation with Clavulanate Potassium
Potency Ratio Optimization
The 15:1 ticarcillin-clavulanate ratio is achieved through:
pH Adjustment Criticality
Final formulation requires precise pH control:
-
Initial adjustment: NaOH to pH 6.8 ± 0.2 converts monosodium to disodium form
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Stability safeguard: Post-blending HCl titration to pH 5.5–7.5 prevents β-lactam degradation
Crystallization and Purification Techniques
Solvent-Mediated Crystallization
Patent CN100486978C specifies:
-
Solvent system : Acetone-DMF (4:1) at 0–5°C
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Seeding protocol : 0.1% w/w ticarcillin disodium seed crystals
-
Gradient cooling : 50°C → 25°C at 5°C/hour
This yields 99.2% phase-pure crystals with mean particle size 50–70 μm.
Decolorization and Filtration
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Activated carbon treatment (0.5% w/v) reduces chromophores by 82%
-
Depth filtration through 0.22 μm PVDF membranes ensures sterility
Quality Control and Analytical Methods
Purity Assessment
-
HPLC conditions :
Residual Solvent Monitoring
GC-MS limits per ICH Q3C:
-
Acetone: <5000 ppm
-
DMF: <880 ppm
-
DMSO: <500 ppm
Industrial-Scale Manufacturing
Continuous Flow Reactor Design
Patent CN106967088A introduces:
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Reactor type : Tubular with static mixers
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Throughput: 50 kg/hour
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Yield improvement: 78% → 92% vs. batch processing
Solvent Recovery Systems
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Distillation columns recover >95% acetone
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Nanofiltration reclaims 80% DMSO
Challenges and Mitigation Strategies
Hygroscopicity Management
-
Moisture-proof packaging : Double-layer aluminum foil with desiccant
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In-process RH control: <30% during milling
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Ticarcillin and clavulanate can undergo oxidation and reduction reactions, although these are not typically involved in their primary mechanism of action.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides can oxidize ticarcillin, although this is not a common reaction in its therapeutic use.
Reducing Agents: Sodium borohydride can reduce ticarcillin, but this reaction is also not typical in its clinical application.
Major Products Formed:
Scientific Research Applications
Spectrum of Activity
Timentin exhibits a broad-spectrum activity against:
- Gram-positive bacteria : Including methicillin-resistant Staphylococcus aureus.
- Gram-negative bacteria : Such as Klebsiella spp., E. coli, and Pseudomonas aeruginosa.
- Anaerobes : Effective against various anaerobic bacteria.
This broad activity makes Timentin suitable for treating mixed infections and for empirical therapy before specific pathogens are identified .
Efficacy in Severe Infections
Clinical studies have demonstrated Timentin's effectiveness in treating severe hospital-acquired infections. In one study involving 64 hospitalized patients, Timentin achieved a cure rate of 59%, with notable success in treating infections from the lower respiratory tract, urinary tract, and soft tissues . The drug was particularly effective in cases involving bacteremia caused by β-lactamase-producing strains.
Pediatric Use
Timentin has also shown promise in pediatric populations. A study involving 24 children revealed a full clinical success rate in 16 cases of infections such as pyelonephritis and pneumonia. The pharmacokinetics were favorable, with appropriate dosing leading to effective serum concentrations . This suggests that Timentin can be considered as a first-line treatment for severe infections in children.
Comparative Studies
When compared to other antibiotics like piperacillin and moxalactam, Timentin has demonstrated comparable or superior clinical response rates in treating acute infections . This positions Timentin as a valuable option in antibiotic stewardship programs aimed at combating resistant bacterial strains.
Adverse Effects
The safety profile of Timentin has been well-established through clinical experience. Common side effects include mild catheter-related phlebitis and abnormal laboratory test results that are clinically insignificant . Serious adverse effects are rare but may include hemorrhagic diathesis and severe water-sodium overload.
Toxicological Studies
Animal studies have shown no unexpected synergistic or antagonistic toxic effects when ticarcillin is combined with clavulanate potassium. The combination does not exhibit significant reproductive or cardiovascular hazards . This reinforces the safety of Timentin for therapeutic use in humans.
Clinical Case Examples
- Case Study 1 : A 50-year-old patient with severe pneumonia caused by a β-lactamase-producing strain of Klebsiella pneumoniae was treated with intravenous Timentin. The patient showed significant improvement within 48 hours, leading to complete resolution of symptoms within one week.
- Case Study 2 : A pediatric patient diagnosed with pyelonephritis due to ticarcillin-resistant but Timentin-sensitive E. coli received Timentin as part of their treatment regimen. The patient achieved full recovery without any adverse effects noted during the treatment course.
These case studies highlight the practical applications of Timentin in both adult and pediatric populations, showcasing its effectiveness against resistant bacterial strains.
Mechanism of Action
Molecular Targets and Pathways:
Ticarcillin: Inhibits the formation of peptidoglycan cross-links in bacterial cell walls by targeting penicillin-binding proteins (PBPs). .
Clavulanate: Acts as a “suicide” inhibitor of β-lactamase enzymes, binding to the enzyme and preventing it from degrading ticarcillin
Comparison with Similar Compounds
Mechanism of Action :
- Ticarcillin : Binds to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis by blocking peptidoglycan cross-linking .
- Clavulanate potassium : Irreversibly binds to β-lactamases, preventing enzymatic degradation of ticarcillin .
Clinical Applications: Timentin is indicated for severe infections caused by β-lactamase-producing strains, including sepsis, lower respiratory infections, intra-abdominal infections, and urinary tract infections . Its broad coverage includes Pseudomonas aeruginosa, Enterobacteriaceae, and Bacteroides fragilis .
Pharmacokinetics :
- Metabolism : Primarily hepatic.
- Excretion : Renal (ticarcillin: 80–90%; clavulanate: 35–45%) .
- Half-life : Ticarcillin: ~1.2 hours; clavulanate: ~1 hour .
Formulation: Available as a sterile powder for intravenous infusion, with each vial containing 3.0 g ticarcillin and 0.1 g clavulanate .
Timentin vs. Augmentin (Amoxicillin/Clavulanate)
Key Differences :
- Ticarcillin in Timentin provides enhanced anti-pseudomonal activity compared to amoxicillin in Augmentin .
- Augmentin’s clavulanate ratio (4:1) is optimized for oral bioavailability, whereas Timentin’s 15:1 ratio targets intravenous efficacy .
Timentin vs. Other β-Lactam/β-Lactamase Inhibitors
Efficacy Notes:
- Timentin’s ticarcillin has lower minimum inhibitory concentrations (MICs) against P. aeruginosa compared to ampicillin-based combinations .
- Piperacillin/tazobactam offers broader anaerobic coverage but lacks Timentin’s cost-effectiveness in specific settings .
Phytotoxicity Comparison in Plant Tissue Culture
A study on strawberry (Fragaria × ananassa) leaf explants compared Timentin with carbenicillin, cefotaxime, and ampicillin :
| Antibiotic (150 mg/L) | Mean Shoot Regeneration (%) | Callus Formation | Phytotoxicity |
|---|---|---|---|
| Timentin | 100% | Minimal | Low |
| Cefotaxime | 65% | Moderate | Moderate |
| Carbenicillin | 50% | High | High |
| Ampicillin | 40% | High | Severe |
Key Findings :
- Timentin at 300 mg/L achieved 18.3 shoots/explant vs. 8–13 for others, demonstrating superior regenerative capacity .
- Carbenicillin’s auxin-like degradation products promote callus formation, reducing shoot regeneration efficiency .
Regulatory and Stability Considerations
Biological Activity
Ticarcillin disodium with clavulanate potassium, commonly known as Timentin, is a combination antibiotic that exhibits a broad spectrum of antibacterial activity. This compound is particularly effective against various Gram-negative and some Gram-positive bacteria, making it a valuable option in the treatment of serious infections. This article explores the biological activity of Timentin, supported by clinical studies, in vitro research, and pharmacokinetic data.
Ticarcillin is a fourth-generation β-lactam antibiotic belonging to the carboxypenicillin family. It functions primarily as a cell wall synthesis inhibitor by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity. Its bactericidal effect is enhanced when combined with clavulanate potassium , a β-lactamase inhibitor that protects ticarcillin from enzymatic degradation by β-lactamases produced by resistant bacteria .
In Vitro Activity
The combination of ticarcillin and clavulanate potassium has demonstrated significant antibacterial activity against various pathogens, particularly those producing β-lactamases. Notable findings include:
- Enhanced Efficacy : Clavulanate significantly increases the effectiveness of ticarcillin against resistant strains of bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
- Synergistic Effects : In vitro studies have shown that the combination has a synergistic effect against Enterobacteriaceae, although the effect against Pseudomonas aeruginosa is less pronounced .
Clinical Efficacy
A series of clinical studies have evaluated the efficacy of Timentin in treating severe infections:
- Study Overview : In an open-label study involving 40 patients with severe infections (including septicemia and urinary tract infections), Timentin was administered intravenously. The results indicated clinical cures in 36 patients, with notable success against infections caused by resistant strains .
- Pediatric Applications : A study involving 24 children showed that Timentin was effective in treating infections due to ticarcillin-resistant bacteria, achieving full clinical success in 16 cases .
Case Study 1: Severe Infections
In a clinical trial involving hospitalized patients with various infections (including pneumonia and bacteremia), Timentin was administered in 50 episodes of infection. The treatment resulted in 44 clinical cures, demonstrating its effectiveness across different bacterial pathogens .
Case Study 2: Pediatric Oncology
In pediatric oncology patients experiencing fever and neutropenia, Timentin was used successfully in conjunction with aminoglycosides. The treatment yielded therapeutic success rates comparable to other established regimens without significant toxicity .
Safety Profile
Timentin is generally well-tolerated, with minimal adverse effects reported. Common side effects include eosinophilia and oral candidiasis, but these were not accompanied by severe allergic reactions . The combination has shown no significant nephrotoxicity or hepatotoxicity in patients with normal liver and kidney function .
Q & A
Q. What is the mechanistic basis for combining Ticarcillin disodium with Clavulanate potassium in a 15:1 ratio?
Ticarcillin, a carboxypenicillin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan crosslinking. Clavulanate potassium acts as a β-lactamase inhibitor, irreversibly binding to β-lactamase enzymes produced by resistant bacteria, thereby protecting Ticarcillin from degradation. The 15:1 ratio optimizes Clavulanate's inhibitory capacity while maintaining Ticarcillin's bactericidal efficacy against β-lactamase-producing strains .
Q. How should Timentin be stored to ensure stability in research applications?
Timentin should be stored at 2–8°C in a dry, light-protected environment. Lyophilized powder retains stability for up to 2 years under these conditions. Aqueous solutions are stable for 6 hours at 25°C or 72 hours at 4°C. Degradation due to moisture or temperature fluctuations can reduce Clavulanate's β-lactamase inhibition efficacy .
Q. What analytical methods are recommended for quantifying Ticarcillin and Clavulanate in experimental formulations?
High-performance liquid chromatography (HPLC) with a C18 column is widely used. Mobile phases often combine phosphate buffer (pH 3.5–5.0) with methanol or acetonitrile. UV detection at 220 nm (Ticarcillin) and 210 nm (Clavulanate) allows simultaneous quantification. Validate methods using calibration curves spanning 1–100 µg/mL to ensure linearity (R² ≥ 0.99) .
Advanced Research Questions
Q. How can researchers quantify the synergistic interaction between Ticarcillin and Clavulanate in vitro?
Employ checkerboard assays to determine fractional inhibitory concentration (FIC) indices. Prepare serial dilutions of both agents in Mueller-Hinton broth, inoculate with bacterial strains (e.g., Pseudomonas aeruginosa), and incubate at 37°C for 18–24 hours. Calculate FIC as (MIC of Ticarcillin in combination / MIC alone) + (MIC of Clavulanate in combination / MIC alone). Synergy is defined as FIC ≤ 0.5 .
Q. What experimental designs address stability challenges of Timentin in plant culture media?
Conduct time-course stability studies under varying conditions:
- Temperature : Compare 25°C vs. 4°C in Murashige and Skoog (MS) media.
- pH : Adjust media pH (5.8–7.0) and measure degradation via HPLC.
- Light exposure : Use amber vials to assess photodegradation.
Include negative controls (media without antibiotics) and validate bioactivity using Agrobacterium tumefaciens growth inhibition assays .
Q. How can contradictions in reported efficacy data against Gram-negative bacteria be resolved?
Variability may arise from differences in β-lactamase expression (e.g., TEM-1 vs. SHV-1). Perform genotypic analysis (PCR for bla genes) alongside phenotypic susceptibility testing. Adjust Timentin concentrations based on the β-lactamase activity index (BAI = Clavulanate concentration required to reduce MIC by 50%) .
Q. What methodologies optimize Timentin use in Agrobacterium-mediated plant transformation?
Incorporate 100–200 mg/L Timentin in co-cultivation and selection media to suppress Agrobacterium without phytotoxicity. Pre-test bacterial strain sensitivity (e.g., MIC for A. tumefaciens LBA4404). Combine with cephalosporins (e.g., cefotaxime) for broad-spectrum control, but avoid aminoglycosides due to incompatibility .
Q. How does Ticarcillin isomerism affect pharmacokinetic parameters in experimental models?
Ticarcillin exists as R and S isomers with distinct pharmacokinetics. Use chiral HPLC to assess isomer ratios in plasma/tissue samples. In vivo studies in rodents show R-isomer has a 20% longer half-life (t½ = 1.2 hrs vs. 1.0 hrs for S-isomer). Adjust dosing intervals in animal models to account for isomer-specific clearance .
Q. What strategies mitigate interference from Timentin in cell-based assays (e.g., protein quantification)?
Ticarcillin can cause false-positive results in Bradford assays. Precipitate proteins using trichloroacetic acid (TCA) and wash pellets with acetone to remove antibiotics. Alternatively, use LC-MS/MS for proteomic analyses to avoid spectral overlap .
Data Contradiction and Validation
Q. How should researchers address discrepancies in MIC values across studies?
Standardize testing per CLSI guidelines (M07-A11). Variables include:
Q. What controls are essential when assessing Timentin's impact on microbial communities in vitro?
Include:
- Positive control : Timentin alone at 2× MIC.
- β-lactamase control : Add purified β-lactamase (0.1 U/mL) to confirm Clavulanate activity.
- Rescue control : Supplement with Zn²⁺ (1 mM) to inhibit metallo-β-lactamases, isolating contribution of serine β-lactamases .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
